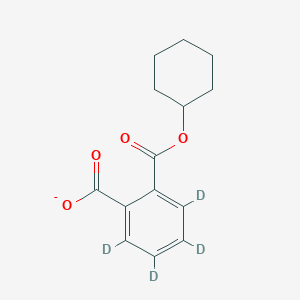

Monocyclohexyl Phthalate-d4

Description

Context of Phthalate (B1215562) Esters in Environmental and Health Science

Phthalate esters, commonly known as phthalates, are a class of synthetic organic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of various polymer products. amchro.com Their extensive use in consumer goods, such as food packaging, toys, and medical devices, has led to their ubiquitous presence in the environment. researchgate.net Consequently, human exposure to phthalates is widespread and can occur through ingestion, inhalation, and dermal contact. iwaponline.com Growing concerns about the potential adverse health effects of phthalates, including their role as endocrine-disrupting chemicals, have spurred significant scientific investigation into their environmental fate and toxicological profiles. researchgate.netiwaponline.comfrontiersin.org

Significance of Monocyclohexyl Phthalate (MCHP) as a Key Metabolite

Within the body, phthalate diesters are rapidly metabolized to their corresponding monoesters. oup.com Monocyclohexyl Phthalate (MCHP) is the primary metabolite of Dicyclohexyl Phthalate (DCHP), a plasticizer used in various industrial applications. nih.govscbt.comcpsc.gov As a xenobiotic metabolite, the presence and concentration of MCHP in biological samples, such as urine, serve as a crucial biomarker for assessing human exposure to DCHP. nih.govresearchgate.net Studies have explored the interaction of MCHP with biological molecules like human serum albumin, providing insights into its potential bioactivity. researchgate.net

Role of Deuterated Analogs (Monocyclohexyl Phthalate-d4) in Advanced Research

To accurately quantify trace amounts of substances like MCHP in complex biological matrices, researchers rely on highly sensitive analytical techniques. Deuterated internal standards, such as this compound, are indispensable tools in this context, particularly in methods involving mass spectrometry. clearsynth.compubcompare.ai

This compound is a stable isotope-labeled version of MCHP where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms. glpbio.cominvivochem.comlgcstandards.com This isotopic labeling makes it chemically almost identical to the non-labeled MCHP but gives it a distinct, higher molecular weight. resolvemass.ca When used as an internal standard in isotope dilution mass spectrometry, it allows for precise and accurate quantification by correcting for variations during sample preparation and analysis. oup.comclearsynth.comacs.org The use of deuterated standards helps to minimize matrix effects and improve the reliability of measurements, which is critical for biomonitoring and exposure assessment studies. clearsynth.comresolvemass.ca

Scope and Objectives of the Research Outline for this compound

This article focuses exclusively on the chemical compound this compound and its application in academic research. The primary objective is to provide a detailed and scientifically accurate overview of its role as a deuterated internal standard. The subsequent sections will elaborate on its chemical properties and its critical function in the precise quantification of its non-deuterated counterpart, MCHP, in various research settings.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDKYLLIOLFQPO-DOGSKSIHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthesis and Characterization of Monocyclohexyl Phthalate D4 for Research Applications

Methodologies for Deuterated Compound Synthesis

The introduction of deuterium (B1214612) into aromatic compounds like Monocyclohexyl Phthalate-d4 can be achieved through several synthetic strategies. A common and efficient approach involves the use of a deuterated starting material. nih.gov For phthalate (B1215562) esters, a general method utilizes deuterated o-xylene (B151617) as the precursor. nih.gov

One prevalent technique is the hydrogen-deuterium (H-D) exchange reaction. This method typically involves treating the non-deuterated aromatic compound with a deuterium source, such as heavy water (D₂O), under conditions of high temperature and pressure. tn-sanso.co.jp To enhance the efficiency of this exchange, catalysts are often employed. For instance, platinum on alumina (B75360) has been used as a catalyst in a flow synthesis method, where the raw material and D₂O are passed through a heated reaction tube containing the catalyst. tn-sanso.co.jp This flow system offers advantages over traditional batch methods by improving production throughput and reaction efficiency. tn-sanso.co.jp

Another approach involves acid-catalyzed H-D exchange. In this method, a liquid composition of the aromatic compound is dissolved or dispersed in a deuterated solvent and treated with a strong acid. google.com More recent advancements include the use of hexafluorophosphate (B91526) (PF6−) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O, which facilitates H-D exchange in aromatic compounds under ambient conditions. chemrxiv.org

For labeling specific positions on the aromatic ring, methods such as the deamination of aromatic amines in deuterohypophosphorous acid with a nitrite (B80452) salt can be employed. cdnsciencepub.com The synthesis of this compound specifically can be accomplished through the esterification of phthalic anhydride-d4 with cyclohexanol.

A general synthetic route for deuterated phthalate esters with high isotopic enrichment starts from o-xylene-D10. nih.gov The specific synthesis of this compound, where the deuterium atoms are on the phthalate ring, involves the reaction of deuterated phthalic anhydride (B1165640) (phthalic anhydride-d4) with cyclohexanol.

Isotopic Purity and Stability Assessment

The utility of a deuterated internal standard is critically dependent on its isotopic purity and stability. Isotopic purity refers to the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. Several analytical techniques are employed to assess this crucial parameter.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-ESI-HR-MS), is a powerful tool for determining isotopic enrichment. rsc.org This method allows for the separation and integration of isotopic ions to calculate the percentage of isotopic purity. rsc.org Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) offers a rapid and highly sensitive method for analyzing isotopic purity with minimal sample consumption. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. rsc.org ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the corresponding protons. nih.gov A more comprehensive approach combines ¹H NMR and ²H NMR for a more accurate determination of isotopic abundance in both partially and fully labeled compounds. nih.gov Quantitative NMR (qNMR) methods, using an internal standard, can provide precise measurements of the deuterium content. google.com

The stability of the deuterium label is also a critical consideration. Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss and replacement with protons from the solvent or matrix. acanthusresearch.com For phthalates, labeling the aromatic ring, as in Monocyclohexyl Phthalate-3,4,5,6-d4, ensures stability as these positions are not prone to exchange under typical analytical conditions. Stability can be affected by factors such as the solvent, with some studies reporting instability of deuterated standards in aqueous solutions. Therefore, stability studies are often conducted by storing the compound under various conditions and re-analyzing its isotopic purity over time. lgcstandards.com

Interactive Table: Techniques for Isotopic Purity and Stability Assessment

| Technique | Principle | Key Advantages | Relevant Findings |

| High-Resolution Mass Spectrometry (HRMS) | Separates and quantifies ions based on their mass-to-charge ratio with high precision. | High sensitivity, high resolution, allows for accurate mass measurements and determination of isotopic distribution. rsc.orgnih.govresearchgate.net | ESI-HRMS provides consistent isotopic purity values that agree with certified values. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Confirms the position of deuterium labels and provides quantitative data on isotopic purity. rsc.orgnih.gov | Combined ¹H and ²H NMR can be more accurate than ¹H NMR or MS alone for determining isotopic abundance. nih.gov |

| Liquid Chromatography (LC) | Separates components of a mixture before they are introduced to the detector. | Separates the deuterated standard from potential impurities and its non-labeled analog. rsc.org | Used in conjunction with HRMS (LC-ESI-HR-MS) for robust analysis of isotopic enrichment. rsc.org |

| Stability Studies | Involve storing the compound under defined conditions and periodically re-evaluating its purity. | Ensures the reliability of the standard over its intended shelf-life and use. lgcstandards.com | Deuterium labels on aromatic rings are generally stable and not prone to back-exchange. acanthusresearch.com |

Structural Elucidation Techniques for Deuterated Phthalates

The definitive confirmation of the chemical structure of this compound, including the precise location of the deuterium atoms, is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS) is a primary tool for confirming the molecular weight and elemental composition. High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the incorporation of four deuterium atoms by the corresponding increase in molecular weight compared to the unlabeled compound. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation patterns of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. mdpi.comresearchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the aromatic protons of the phthalate ring confirms the successful deuteration at these positions. nih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl and cyclohexyl carbons. The signals for the deuterated aromatic carbons will be split into multiplets due to coupling with deuterium (a spin-1 nucleus) and will have a lower intensity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and chemical environment of the deuterium atoms. nih.gov

Infrared (IR) Spectroscopy can also provide evidence for deuteration. The C-D stretching vibrations appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3100 cm⁻¹). The presence of these C-D stretching bands and the absence or reduction of the aromatic C-H stretching bands would support the successful deuteration of the aromatic ring.

Production and Availability of this compound as an Analytical Reference Standard

This compound is produced and sold by various chemical companies that specialize in the synthesis of stable isotope-labeled compounds and analytical reference materials. lgcstandards.comlgcstandards.comchiron.noesslabshop.comesslabshop.com These companies offer the compound as a certified reference material (CRM), which ensures its quality and suitability for use in quantitative analysis. accustandard.comtinhangtech.com

The product is typically supplied as a neat solid or as a solution in a specified solvent at a certified concentration. chiron.no For example, it may be available as a 100 µg/mL or 1000 µg/mL solution in isooctane. chiron.no Suppliers provide a Certificate of Analysis (CoA) with each batch, which details the chemical purity, isotopic enrichment, and storage conditions. The chemical purity is often determined by techniques like HPLC, while the isotopic purity is confirmed by mass spectrometry and NMR. lgcstandards.com

The availability of this compound as a high-quality reference standard is crucial for laboratories conducting research and monitoring of phthalates in various samples. clearsynth.com Its use as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of Monocyclohexyl Phthalate. mdpi.com

Interactive Table: Product Information for this compound

| Parameter | Description | Source(s) |

| Chemical Name | mono-Cyclohexyl Phthalate-3,4,5,6-d4 | lgcstandards.com |

| CAS Number | 1398066-18-6 | lgcstandards.comchiron.no |

| Molecular Formula | C₁₄H₁₂D₄O₄ | |

| Molecular Weight | ~252.30 g/mol | lgcstandards.com |

| Typical Formats | Neat solid, solution in organic solvent (e.g., isooctane) | chiron.nolgcstandards.com |

| Purity | Typically >95% or >98% chemical purity | lgcstandards.com |

| Isotopic Purity | High isotopic enrichment (e.g., >98% deuterium incorporation) | |

| Suppliers | LGC Standards, Chiron, Simson Pharma Limited, InvivoChem, GLPBIO, etc. | lgcstandards.comlgcstandards.comchiron.noesslabshop.comesslabshop.cominvivochem.comglpbio.com |

| Intended Use | Internal standard for quantitative analysis | clearsynth.com |

Iii. Advanced Analytical Methodologies Utilizing Monocyclohexyl Phthalate D4

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Phthalate (B1215562) Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the accurate quantification of trace-level compounds, including phthalate metabolites. nih.govoup.com The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, Monocyclohexyl Phthalate-d4—to the sample at the beginning of the analytical process. nih.govoup.com This labeled compound, often referred to as an internal standard, is chemically identical to the native (unlabeled) analyte but has a different mass due to the presence of heavy isotopes like deuterium (B1214612). lgcstandards.commedchemexpress.com

The key advantage of IDMS is its ability to compensate for the loss of the analyte during sample preparation and analysis. nih.govoup.com Since the labeled and unlabeled forms of the phthalate metabolite behave almost identically during extraction, purification, and ionization, any losses will affect both compounds proportionally. nih.gov By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the native analyte in the sample can be determined with high accuracy and precision. nih.govsci-hub.se This approach effectively corrects for variations in extraction efficiency and matrix effects, which are common challenges in the analysis of complex samples. oup.comoup.com The use of stable isotope-labeled internal standards for all analytes is a hallmark of robust methods, leading to improved precision and recovery corrections. oup.com

Sample Preparation Strategies for Complex Environmental and Biological Matrices

The analysis of phthalate metabolites in intricate matrices such as urine, serum, and environmental samples necessitates thorough sample preparation to isolate the target analytes from interfering substances. nih.govtandfonline.comresearchgate.net this compound is introduced at the initial stage of these protocols to ensure accurate quantification throughout the process.

Enzymatic Deconjugation Protocols

In biological systems, phthalate monoesters are often metabolized into more water-soluble glucuronidated conjugates. oup.comnih.govcdc.gov To accurately measure the total concentration of these metabolites, a deconjugation step is essential. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. nih.govnih.govcdc.gov The enzyme cleaves the glucuronic acid moiety from the phthalate metabolite, converting it back to its free monoester form. nih.govoup.com This process is crucial for the comprehensive assessment of phthalate exposure. To monitor the efficiency of the enzymatic reaction, a conjugated internal standard like 4-methylumbelliferyl glucuronide is often added to the samples. oup.comcdc.gov

The general procedure involves incubating the sample (e.g., urine or serum) with β-glucuronidase at a controlled temperature (typically 37°C) and pH (around 6.5) for a specific duration. oup.comnih.govchromatographyonline.com Following incubation, the sample is ready for further purification.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely employed technique for the purification and concentration of phthalate metabolites from complex sample matrices. nih.govresearchgate.netdergipark.org.tr This method offers several advantages, including high recovery rates, reduced solvent consumption, and the potential for automation, which increases sample throughput and reproducibility. nih.govresearchgate.net

The process involves passing the sample, after enzymatic deconjugation, through a cartridge containing a solid adsorbent. chromatographyonline.comrsc.org For phthalate analysis, hydrophilic-lipophilic balanced (HLB) or C18 reversed-phase sorbents are commonly used. dergipark.org.trnih.govlmaleidykla.ltmdpi.com These materials effectively retain the phthalate monoesters while allowing polar interferences to be washed away. The retained analytes are then eluted with a small volume of an organic solvent, such as acetonitrile (B52724) or ethyl acetate. oup.commdpi.com The resulting eluate is a cleaner, more concentrated solution ready for instrumental analysis. oup.com Automated SPE systems further enhance efficiency by allowing for the unattended processing of numerous samples. oup.comresearchgate.net

Liquid-Liquid and Dispersive Liquid-Liquid Microextraction Methods

Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME), are alternative sample preparation techniques for isolating phthalates. mdpi.comresearchgate.net LLE involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. However, traditional LLE can be time-consuming and require large volumes of organic solvents. mdpi.com

DLLME is a more recent and environmentally friendly approach that requires only microliter volumes of an extraction solvent and a disperser solvent. nih.govnih.govacs.org In this method, a mixture of the extraction and disperser solvents is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.govnih.gov This high surface area facilitates the rapid transfer of the analytes from the aqueous phase to the extraction solvent. researchgate.net Subsequent centrifugation separates the phases, and a small volume of the sedimented organic phase is collected for analysis. nih.gov DLLME offers high enrichment factors and good recoveries in a short amount of time. researchgate.netnih.gov Variations of this technique, such as ultrasound- and vortex-assisted DLLME, can further enhance extraction efficiency. pjoes.comturkjps.org

Chromatographic and Spectrometric Detection Platforms

Following sample preparation, the extracts are analyzed using highly sensitive and selective instrumental techniques to separate and quantify the individual phthalate metabolites.

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the state-of-the-art analytical platform for the determination of phthalate metabolites, including MCHP. oup.comnih.govcdc.govrsc.orgnih.gov This powerful combination offers exceptional selectivity and sensitivity, allowing for the detection of metabolites at very low concentrations (nanogram-per-milliliter levels). oup.comoup.com

The HPLC system separates the different phthalate metabolites based on their chemical properties as they pass through a chromatographic column. oup.com Reversed-phase columns, such as C18 or phenyl-based columns, are commonly used for this purpose. oup.comrsc.org The separated metabolites then enter the mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique that generates charged molecules from the liquid phase with minimal fragmentation. cdc.gov For phthalate monoesters, negative ESI mode is typically employed, as it efficiently produces deprotonated molecules [M-H]⁻. chromatographyonline.com

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and specificity. In the MS/MS process, the deprotonated molecule of a specific phthalate metabolite (the precursor ion) is selected and then fragmented to produce characteristic product ions. nih.gov The instrument is set to monitor specific precursor-to-product ion transitions for each analyte, a technique known as Multiple Reaction Monitoring (MRM). chromatographyonline.com This high selectivity minimizes interferences from other compounds in the matrix, ensuring accurate quantification. chromatographyonline.com The use of isotopically labeled internal standards, such as this compound, is integral to the accuracy of HPLC-ESI-MS/MS methods. sci-hub.senih.govbrjac.com.br

Table 1: Research Findings on Analytical Methodologies for Phthalate Metabolites

| Method | Matrix | Key Findings | Reference |

|---|---|---|---|

| HPLC-ESI-MS/MS | Human Serum | Developed a highly sensitive method for nine phthalate metabolites with detection limits in the low ng/mL range. Utilized stable isotope-labeled internal standards for precision and recovery. | oup.com |

| In-syringe dispersive liquid-liquid microextraction-GC-MS | Environmental Water | Automated method for six phthalates with detection limits of 0.03-0.10 μg/L and good linearity. | nih.gov |

| Automated SPE-HPLC-ESI-MS/MS | Human Urine | Increased sample throughput and reproducibility for 15 phthalate metabolites with low ng/mL detection limits. | researchgate.net |

| Magnetic Solid-Phase Extraction (MSPE) | Complex Matrices (Environmental, Biological, Food) | Review highlighting MSPE as an efficient, automatable, and low-solvent consumption method for phthalate analysis. | nih.gov |

| Emulsive Liquid-Liquid Microextraction-HPLC | Environmental Water | A green and rapid method with recoveries of 80.2% to 106.3% and a detection limit of 0.2 μg/L. | mdpi.com |

| HPLC-ESI-MS/MS | Infant Urine | Modified method for 10 phthalate metabolites with detection limits of 0.06-0.16 μg/L. | nih.gov |

| DLLME-GC-MS | Human Plasma | Developed a method with low detection limits (1.5-2.5 ng/mL) and high enrichment factors (820-1020). | nih.gov |

| Automated off-line SPE-LC-MS/MS | Human Urine | Simultaneous measurement of five phthalate metabolites and Bisphenol-A with a limit of quantification of 0.3-1 ng/mL. | nih.gov |

| DLLME-GC-FID | Water and Liquid Pharmaceuticals | Achieved high enrichment factors (370-390) and extraction recoveries (91-97%) for various phthalate esters. | researchgate.net |

| Matrix Solid-Phase Dispersion-HPLC-MS | Gilthead Sea Bream | A simple and efficient method with recoveries between 70% and 92% for six bisphenols and phthalates. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely employed technique for the analysis of phthalates. restek.com The method involves separating compounds in a gaseous mobile phase and detecting them based on their mass-to-charge ratio. For phthalate analysis, GC-MS is valued for its simplicity, speed, and cost-effectiveness. restek.com The mass spectral data it provides is a powerful tool for the determination of these compounds. restek.com

A significant challenge in phthalate analysis is the structural similarity among different compounds, which can lead to co-elution—where two or more compounds exit the gas chromatograph at the same time. restek.comoregonstate.edu Many phthalates also produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, making it difficult to distinguish and quantify them if they are not chromatographically separated. restek.com Therefore, a GC column that provides excellent separation is crucial. restek.com

To enhance quantification accuracy, an isotopically labeled internal standard, such as this compound, is added to samples before preparation. Since MCHP-d4 has nearly identical chemical properties and chromatographic behavior to the non-labeled MCHP, it can be used to correct for any analyte loss during sample extraction and cleanup, as well as for variations in instrument response. In some methods, polar and thermally unstable phthalate metabolites can be analyzed directly by GC-MS without a derivatization step, which simplifies the process. nih.gov

Table 1: Example GC-MS Method Parameters for Phthalate Metabolite Analysis

| Parameter | Value/Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Injection Temperature | 190°C | nih.gov |

| Injection Pressure | 170 kPa | nih.gov |

| Carrier Gas | Helium | |

| Detection Mode | Selected Ion Monitoring (SIM) / Full Scan | restek.comoregonstate.edu |

| Internal Standard | Deuterated Phthalates (e.g., MCHP-d4) | lgcstandards.com |

Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Q-Orbitrap Mass Spectrometry

For even greater sensitivity and selectivity, particularly in complex matrices, analysts employ ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as a hybrid quadrupole-Orbitrap mass spectrometer. dphen1.com This platform combines the superior separating power of UHPLC with the high mass accuracy and resolution of the Orbitrap analyzer. dphen1.comthermofisher.com

The Orbitrap is an ion trap analyzer that measures the oscillation frequencies of ions, which are then converted into highly accurate mass spectra. thermofisher.com This high-resolution, accurate-mass (HRAM) capability allows for the confident identification of compounds based on their elemental composition, even at sub-parts-per-billion (ppb) concentrations. dphen1.comthermofisher.com A novel method using HESI-UHPLC-HRMS was developed for the simultaneous analysis of 20 phthalates and other compounds within a short 10-minute run time. dphen1.com

In this context, this compound is used as an internal standard to correct for variations in instrument response and matrix effects. dphen1.com The use of such standards is a cornerstone of methods aiming for fitness-for-purpose at environmentally relevant nanomolar concentrations. dphen1.com The combination of UHPLC with Q-Orbitrap MS provides a powerful tool for both targeted quantification and untargeted screening of plastic-related contaminants in various environmental samples. dphen1.comnih.gov

Table 2: Performance Characteristics of UHPLC-HR-Q-Orbitrap-MS for Phthalate Analysis

| Parameter | Performance | Source |

| Linearity (R²) | > 0.99 | dphen1.com |

| Recovery | 98.5% - 105.8% | dphen1.com |

| Repeatability (RSD) | < 8% | dphen1.com |

| Reproducibility (RSD) | < 10% | dphen1.com |

| Analysis Time | ~10 minutes for 20 phthalates | dphen1.com |

Method Validation and Quality Control in Deuterated Phthalate Quantification

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. eurachem.org For methods quantifying phthalates using deuterated standards like MCHP-d4, validation and stringent quality control are paramount to generating reliable and defensible data. eurachem.orgexeter.ac.uk

Evaluation of Accuracy, Precision, and Limits of Detection/Quantification

The performance of an analytical method is defined by several key parameters:

Accuracy : This refers to the closeness of a measured value to the true or accepted value. eurachem.org It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples, where a known quantity of the analyte is added to a blank matrix. aoac.org For phthalate monoesters, recoveries have been reported in the range of 83% to 120%. researchgate.net

Precision : This measures the degree of agreement among a series of individual measurements under the same conditions. aoac.org It is typically expressed as the relative standard deviation (RSD). aoac.orgnih.gov Precision is evaluated at different levels: repeatability (within-run precision) and intermediate precision or reproducibility (between-run or between-lab precision). aoac.orgnih.gov For phthalate analysis, intraday precision has been reported at ≤13.6% and interday precision at ≤15.6%. researchgate.net

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision. nih.gov It is often calculated as three times the standard deviation of the blank measurements. muni.cz

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov It is commonly defined as ten times the standard deviation of the blank or the concentration at which the signal-to-noise ratio is 10:1. researchgate.netnih.gov

Table 3: Example Method Validation Parameters for Phthalate Metabolites

| Parameter | Reported Value | Source |

| Accuracy (Recovery) | 97% - 104% | researchgate.net |

| Intraday Precision (RSD) | < 5% | researchgate.net |

| Inter-day Precision (RSD) | 1.4% - 5.4% | nih.gov |

| Limit of Detection (LOD) | 0.029 - 0.049 ng (per injection) | nih.gov |

| Limit of Quantification (LOQ) | 10 - 25 µg/L | researchgate.net |

Strategies for Minimization of Background Contamination ("Phthalate Blank Problem")

A major challenge in phthalate analysis is their ubiquitous presence in the laboratory environment, leading to background contamination of samples. researchgate.net This "phthalate blank problem" arises from lab equipment, solvents, and even dust, which can contain these plasticizers. researchgate.net Failure to account for this contamination can lead to erroneously high measurements.

Several strategies are implemented to minimize and correct for this issue:

Procedural Blanks : With every batch of samples, one or more procedural blanks (e.g., pure water or solvent) are prepared and analyzed in the exact same manner as the actual samples. exeter.ac.ukmuni.cz This helps to quantify the level of background contamination introduced during the analytical process.

Blank Subtraction : The average concentration of the analyte found in the procedural blanks is then subtracted from the concentrations measured in the actual samples. muni.czacs.org

Careful Selection of Materials : Analysts must carefully select materials to minimize contamination. For instance, some solid-phase extraction (SPE) cartridges are known to contribute to high blank levels of phthalate monoesters and should be avoided. researchgate.net

Clean Laboratory Practices : Maintaining a clean laboratory environment and using high-purity solvents and reagents are essential to reducing the potential for external contamination.

By implementing these quality control measures, laboratories can ensure that the reported concentrations of phthalates accurately reflect their presence in the sample rather than contamination from the laboratory environment.

Iv. Metabolism and Biotransformation Pathways of Dicyclohexyl Phthalate to Monocyclohexyl Phthalate

Hydrolysis of Parent Phthalate (B1215562) Diesters to Monoesters

The metabolism of phthalate diesters, including DCHP, is initiated by a two-phase biotransformation process. nih.gov The first phase involves the hydrolysis of one of the ester linkages of the parent diester, resulting in the formation of the corresponding monoester and an alcohol. nih.govcanada.canih.gov This conversion of dialkyl phthalates into their monoalkyl metabolites is catalyzed by enzymes that possess lipase (B570770) and esterase activity. nih.govresearchgate.net This initial hydrolytic step is crucial as it transforms the parent compound into a more biologically active monoester form. nih.govnih.gov In the case of DCHP, this reaction yields MCHP and cyclohexanol. nih.gov

In Vitro Metabolic Studies in Animal Preparations

The hydrolysis of DCHP to MCHP has been demonstrated in a variety of in vitro models using animal tissues. cpsc.govresearchgate.net Studies have utilized hepatic (liver) and intestinal preparations from primates, rats, and ferrets to confirm this metabolic conversion. cpsc.govresearchgate.net Within rats, the contents of the small intestine were found to hydrolyze DCHP at a significantly faster rate than the contents of the stomach or cecum. cpsc.govresearchgate.net This suggests that enzymes of mammalian origin, rather than bacterial, are primarily responsible for this initial metabolic step. cpsc.govresearchgate.net Further research has shown that cholesterol esterases of mammalian origin, specifically from bovine and porcine pancreas, can completely metabolize DCHP to MCHP in vitro. cpsc.govresearchgate.net In contrast, a bacterial cholesterol esterase from Pseudomonas aeruginosa was unable to hydrolyze DCHP. cpsc.gov

| Animal Preparation | Tissue/Enzyme Source | Observation | Reference |

|---|---|---|---|

| Primate (Baboon) | Hepatic & Intestinal Preparations | Hydrolysis of DCHP to MCHP observed. | cpsc.govresearchgate.net |

| Rat | Hepatic & Intestinal Preparations | Hydrolysis of DCHP to MCHP observed. | cpsc.govresearchgate.net |

| Ferret | Hepatic & Intestinal Preparations | Hydrolysis of DCHP to MCHP observed. | cpsc.govresearchgate.net |

| Bovine/Porcine | Pancreatic Cholesterol Esterases | Complete metabolism of DCHP to MCHP within 24 hours. | cpsc.govresearchgate.net |

Comparative Metabolism Across Animal Species

Significant variations in the rate of DCHP hydrolysis exist across different species. cpsc.govresearchgate.net In vitro studies have revealed that baboon hepatic and intestinal preparations are substantially more efficient at this conversion than similar preparations from rats and ferrets. cpsc.govresearchgate.net Specifically, baboon liver preparations were approximately 5-fold more efficient, while their intestinal preparations were about 13-fold more efficient. cpsc.govresearchgate.net

When compared to the metabolism of other common phthalate diesters, the conversion of DCHP to its monoester occurs at a markedly slower rate. cpsc.govresearchgate.net The hydrolysis of dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) to their respective monoesters is several-fold faster than that of DCHP, depending on the specific tissue preparation used. cpsc.govresearchgate.net Species differences are also apparent in the later stages of metabolism, such as conjugation. For instance, phthalate metabolites are predominantly excreted as glucuronide conjugates in humans and monkeys, a pathway not significantly observed in rats. nih.gov

| Comparison Parameter | Species/Compound | Relative Metabolic Rate | Reference |

|---|---|---|---|

| DCHP Hydrolysis Efficiency (Intestinal) | Baboon | ~13x higher than Rat/Ferret | cpsc.govresearchgate.net |

| Rat/Ferret | Baseline | cpsc.govresearchgate.net | |

| Hydrolysis Rate vs. Other Phthalates | DMP, DEP, DBP | Several-fold faster | cpsc.govresearchgate.net |

| DCHP | Slower | cpsc.govresearchgate.net |

Role of Monocyclohexyl Phthalate as a Primary Metabolite

Monocyclohexyl phthalate (MCHP) is unequivocally identified as the primary metabolite of dicyclohexyl phthalate (DCHP). nih.govscbt.comumweltprobenbank.detandfonline.com It is a phthalic acid monoester formed from the formal condensation of one of the carboxy groups of phthalic acid with cyclohexanol. nih.gov The initial hydrolysis of the parent diester, DCHP, leads directly to the formation of MCHP, which is then subject to further metabolic processes. nih.gov Human biomonitoring programs often measure urinary MCHP as a direct indicator of exposure to DCHP. nih.govumweltprobenbank.de

Investigation of Deuterium (B1214612) Labeling Effects on Pharmacokinetics and Metabolic Fate

The use of stable isotopes like deuterium (²H) in drug molecules is a well-established technique in pharmacokinetic research. nih.govmedchemexpress.com In Monocyclohexyl Phthalate-d4, four hydrogen atoms on the cyclohexyl ring are replaced with deuterium atoms. This labeling does not fundamentally alter the chemical's biological behavior but provides a distinct mass signature. Deuteration has the potential to affect pharmacokinetic and metabolic profiles, often through alterations in clearance or by redirecting metabolic pathways. nih.govmedchemexpress.com

The primary utility of MCHP-d4 is as an internal standard or tracer in analytical and metabolic studies. The heavier mass allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. This enables precise quantification and allows researchers to effectively trace the absorption, distribution, biotransformation, and excretion of the compound within a biological system.

Research into Genetic Polymorphisms Influencing Phthalate Biotransformation

Individual susceptibility to the effects of phthalates can be influenced by genetic variations in the enzymes responsible for their metabolism. nih.govenvironment.siresearchgate.net Research has focused on single nucleotide polymorphisms (SNPs) in genes encoding for Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are critical for Phase I and Phase II biotransformation, respectively. nih.govnih.gov

Studies have identified that specific SNPs in these genes can alter the biotransformation of various phthalates. nih.govenvironment.si For example, polymorphisms in CYP2C9 (e.g., CYP2C92 and CYP2C93) have been associated with reduced biotransformation of DEHP. nih.govenvironment.si Conversely, carriers of the CYP2C1917 variant showed higher urine levels of DEHP metabolites. nih.govenvironment.si Similarly, SNPs in UGT genes, such as UGT1A73, have been linked to altered metabolite levels of certain phthalates. nih.govenvironment.si These findings indicate that an individual's genetic makeup can significantly influence the metabolic processing of phthalates, which may, in turn, affect their biological impact.

| Gene | SNP | Observed Influence on Phthalate Metabolism | Reference |

|---|---|---|---|

| CYP2C9 | rs1799853 (CYP2C92) | Associated with reduced DEHP biotransformation. | nih.govenvironment.si |

| rs1057910 (CYP2C93) | Associated with reduced DEHP biotransformation. | nih.govenvironment.si | |

| CYP2C19 | rs12248560 (CYP2C1917) | Associated with higher urine levels of DEHP, DiNP, and DiDP metabolites. | nih.govenvironment.si |

| UGT1A7 | rs11692021 (UGT1A73) | Associated with increased metabolite levels of DiBP and DBzP in women. | nih.govenvironment.si |

V. Environmental Occurrence, Fate, and Biomonitoring Applications

Distribution and Partitioning of Phthalates in Diverse Environmental Compartments (e.g., Aquatic Matrices, Sediments, Dust)

Phthalic acid esters (PAEs), or phthalates, are synthetic chemicals that have become ubiquitous environmental contaminants due to their widespread use as plasticizers. acs.orgrsc.orgaccustandard.com Since they are not chemically bound to the polymer matrix, they can be released into the environment through processes like migration, contact, leaching, and evaporation. accustandard.commdpi.com Consequently, PAE residues have been detected globally in various environmental matrices. acs.orgmdpi.com

Aquatic Matrices: Phthalates are frequently detected in aquatic environments, including rivers, lakes, and seawater. mdpi.comfrontiersin.org Concentrations can vary significantly depending on proximity to industrial and urban sources. For example, studies have reported total PAE concentrations in water bodies ranging from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. acs.orgmdpi.com In a study of Baiyang Lake in China, total PAE concentrations in overlying water ranged from 1,215 to 3,399 ng/L, with dibutyl phthalate (B1215562) (DBP) and di-isobutyl phthalate (DIBP) being the most dominant forms. mdpi.com The distribution of phthalates in water is influenced by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow), with higher molecular weight phthalates showing increased hydrophobicity and a greater tendency to adsorb to organic matter. frontiersin.orgmdpi.com

Sediments: Due to their hydrophobic nature, many phthalates tend to partition from the water column into sediments. semanticscholar.orgepa.gov Sediments can, therefore, act as a significant sink and long-term reservoir for these contaminants. epa.gov Phthalate loading to sediments often correlates with urbanization and the presence of fine particulates in the water, which facilitate the settling of these compounds. epa.gov Concentrations in sediments can reach levels that are toxic to benthic organisms, which are crucial to the aquatic food chain. epa.gov Studies have found that the concentrations of phthalates like Dimethyl Phthalate (DMP), DBP, and Diethyl Phthalate (DEP) in sediments can be significantly higher than in the corresponding water column, indicating accumulation. semanticscholar.org

Dust: Indoor and outdoor dust is another major reservoir for phthalates. acs.orgmdpi.com Phthalates are released from numerous consumer products found in homes, offices, and cars, such as vinyl flooring, furniture upholstery, and electronics, and subsequently accumulate in dust. acs.orgepa.gov People can then be exposed through inhalation or ingestion of this contaminated dust. acs.org Research has documented phthalate concentrations in dust in the range of hundreds of micrograms per gram (µg/g). mdpi.com

Interactive Table 1: Concentration of Phthalates in Various Environmental Compartments

| Environmental Compartment | Phthalate Compound(s) | Concentration Range | Location/Study Reference |

| Overlying Water | Total PAEs | 1,215 - 3,399 ng/L | Baiyang Lake, China mdpi.com |

| Overlying Water | DBP, DIBP | Dominant monomers | Baiyang Lake, China mdpi.com |

| River Water | DMP | 938 ± 780 µg/L | Ori Stream, Nigeria semanticscholar.org |

| River Water | DBP | 1.29 ± 1.3 µg/L | Ori Stream, Nigeria semanticscholar.org |

| Sediment | DBP | 152 ± 140 µg/kg | Ori Stream, Nigeria semanticscholar.org |

| Sediment | DEP | 12.7 ± 15 µg/kg | Ori Stream, Nigeria semanticscholar.org |

| Dust | PAEs | 9 - 808 µg/g | General Literature mdpi.com |

| Soil | PAEs | 140 - 2,130 µg/g | General Literature mdpi.com |

Transport Mechanisms and Environmental Release of Phthalates (e.g., Leaching, Evaporation, Land Runoff)

The environmental release of phthalates stems from their widespread use and the fact that they are not covalently bonded to the plastic products they are mixed with. accustandard.commdpi.com This allows them to be released throughout a product's life cycle.

Leaching: One of the primary release mechanisms is leaching, where phthalates migrate from a polymer matrix into a liquid medium upon contact. This is a significant pathway for the contamination of food from packaging materials, water from PVC pipes, and soil and groundwater from landfill sites. epa.govpublish.csiro.aunih.gov The rate of leaching can be influenced by factors such as temperature and the type of liquid (e.g., fatty foods can accelerate leaching). publish.csiro.aufood.gov.uk

Evaporation and Atmospheric Transport: Lower molecular weight phthalates can volatilize from products into the air. accustandard.comnih.gov Once in the atmosphere, they can adhere to particulate matter (dust) and undergo long-range transport, leading to their deposition in remote regions far from their original source. acs.orgpublish.csiro.au This air-stormwater-sediment pathway is a major contributor to phthalate contamination in urban and aquatic environments. epa.gov Incineration of plastic waste can also release phthalates into the atmosphere. publish.csiro.aunih.gov

Land Runoff: Phthalates deposited on land, for instance through the application of sewage sludge as fertilizer or from plastic mulch used in agriculture, can be transported into rivers and lakes via land runoff during rain events. frontiersin.orgsemanticscholar.org This runoff from urban and agricultural areas is a significant diffuse source of phthalate pollution in aquatic ecosystems. frontiersin.org

Application of Monocyclohexyl Phthalate-d4 in Environmental Monitoring Studies

In environmental science, accurate quantification of pollutants is essential for risk assessment. The analysis of complex environmental samples like water, sediment, or dust is often challenging due to matrix effects, where other components in the sample can interfere with the measurement of the target analyte. To overcome this, stable isotope-labeled internal standards are widely used in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netuio.no

This compound is a deuterated form of Monocyclohexyl Phthalate (MCHP). The 'd4' indicates that four hydrogen atoms in the benzene (B151609) ring of the phthalate molecule have been replaced with deuterium (B1214612) atoms. lgcstandards.com Deuterium is a stable (non-radioactive) isotope of hydrogen. This labeling makes this compound chemically almost identical to its non-labeled counterpart but gives it a different molecular weight, allowing it to be distinguished by a mass spectrometer.

In environmental monitoring studies, this compound serves as a high-purity analytical reference material. esslabshop.com It is added in a known quantity to an environmental sample at the beginning of the analytical process. Because it behaves identically to the native (non-labeled) MCHP and other similar phthalates during sample extraction, cleanup, and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the final ratio of the native analyte to the labeled standard, chemists can accurately calculate the initial concentration of the analyte in the sample, correcting for procedural losses and matrix-induced signal suppression or enhancement.

Biomonitoring Methodologies for Assessing Phthalate Exposure

Human biomonitoring is the direct measurement of environmental chemicals or their metabolites in human specimens, such as urine, blood, or breast milk. nih.gov It is a critical tool for assessing human exposure to phthalates. nih.govnih.gov

Assessing human exposure to phthalates is typically done by measuring their metabolites in biological samples, with urine being the most common matrix. nih.govnih.govnih.gov Phthalates are rapidly metabolized in the body to their monoester metabolites and then often further oxidized before being excreted. nih.govcdc.gov The analysis of these metabolites provides a more reliable picture of exposure than measuring the parent phthalates, partly because it avoids issues of external contamination during sample collection and handling. nih.gov

The gold-standard analytical technique for measuring phthalate metabolites is isotope dilution tandem mass spectrometry (LC-MS/MS). nih.gov This methodology relies on the use of stable isotope-labeled internal standards to ensure high accuracy and precision. uio.nonih.gov

This compound, along with other deuterated or ¹³C-labeled phthalate metabolites, is used as an internal standard in these biomonitoring assays. nih.gov A known amount of the labeled standard is spiked into a biological sample (urine, serum, or breast milk) before any sample preparation steps, such as enzymatic deconjugation (to measure total, free + glucuronidated metabolites) and solid-phase extraction (SPE). uio.nochromatographyonline.com During the LC-MS/MS analysis, the instrument measures both the unlabeled, naturally occurring metabolite and the labeled internal standard. By comparing the signal of the target analyte to the signal of the known quantity of the internal standard, analysts can precisely quantify the concentration of the phthalate metabolite in the original sample, compensating for any variability during the analytical procedure. uio.norsc.org This approach is crucial for obtaining the reliable, low-level concentration data needed for large-scale human biomonitoring studies and epidemiological research. uio.no

A biomarker of exposure is a chemical or its metabolite measured in a biological specimen that reflects the amount of a substance an individual has been exposed to. For phthalates, the urinary concentrations of their monoester and secondary oxidative metabolites are considered the most reliable biomarkers of exposure. nih.govcdc.govnih.gov

Derivation: After a person is exposed to a parent phthalate diester through ingestion, inhalation, or dermal absorption, the compound is quickly hydrolyzed in the body to its corresponding monoester metabolite. nih.govnih.gov For example, Di(2-ethylhexyl) phthalate (DEHP) is metabolized to Mono(2-ethylhexyl) phthalate (MEHP). cdc.gov These monoesters can then undergo further oxidative metabolism, creating secondary metabolites like Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) and Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) from MEHP. cdc.govnih.gov These metabolites, which are often more abundant in urine than the primary monoester, are measured in laboratories using techniques like LC-MS/MS. cdc.gov

Interpretation: The concentrations of these metabolites in urine reflect recent exposure, as most phthalates have a short biological half-life of less than 24 hours. nih.gov Widespread detection of these metabolites in the general population indicates that exposure to phthalates is continuous. epa.gov By analyzing these biomarkers, scientists can:

Assess the level of exposure to different phthalates within a population. umweltprobenbank.de

Identify trends in exposure over time, which can reflect changes in manufacturing and regulations. nih.govumweltprobenbank.de

Compare exposure levels among different demographic groups (e.g., adults vs. children). nih.gov

Investigate potential links between phthalate exposure and health outcomes in epidemiological studies. acs.orgplos.orgmdpi.com

For instance, significantly higher concentrations of phthalate metabolites in urine compared to serum or breast milk support the use of urinary metabolites as the preferred biomarkers for assessing systemic exposure. nih.govnih.gov The measurement of secondary oxidative metabolites is particularly valuable for high molecular weight phthalates like DEHP, as these metabolites cannot be formed from sample contamination and are often present at higher concentrations than the primary hydrolytic monoester, making them more sensitive biomarkers. cdc.govnih.gov

Interactive Table 2: Detection Frequency of Phthalate Metabolites in Human Biological Samples

| Biological Matrix | Phthalate Metabolite | Detection Frequency (%) | Study Population/Reference |

| Urine | Most metabolites | >85% | Lactating Women, North Carolina nih.govcdc.gov |

| Urine | DEHP metabolites | ~67% (All), 75% (Women 16-49) | NHANES 2007-2008 epa.gov |

| Urine | DBP metabolites | 98% (All), 98% (Women 16-49) | NHANES 2007-2008 epa.gov |

| Urine | BBzP metabolite | 98% (All), 97% (Women 16-49) | NHANES 2007-2008 epa.gov |

| Serum | MECPP | >80% | Lactating Women, North Carolina nih.govcdc.gov |

| Serum | MCPP, MEHHP, MEOHP | 3-22% | Lactating Women, North Carolina nih.govcdc.gov |

| Breast Milk | MCPP, MECPP, MEHHP, MEOHP | <10% | Lactating Women, North Carolina nih.govcdc.gov |

| Saliva | MCPP, MECPP | <2% | Lactating Women, North Carolina nih.govcdc.gov |

Vii. Emerging Research Frontiers and Future Directions for Monocyclohexyl Phthalate D4 Studies

Development of Novel Analytical Techniques for Trace-Level Detection and Speciation

The accurate detection and quantification of phthalate (B1215562) metabolites at trace levels in complex biological and environmental matrices is a significant analytical challenge. The ubiquitous nature of phthalates often leads to background contamination, complicating the measurement of low concentrations. researchgate.net The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been pivotal in overcoming these challenges. researchgate.netoup.comchrom-china.com

Monocyclohexyl Phthalate-d4 (MCHP-d4) plays a crucial role as an internal standard in these methods. vulcanchem.com By adding a known quantity of the deuterated standard to a sample, analysts can correct for the loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's signal. researchgate.netvulcanchem.com This isotope dilution mass spectrometry approach is considered the most precise method for analyses at very low concentrations. researchgate.net The mass difference between MCHP-d4 and the native MCHP allows for their distinct detection by the mass spectrometer, thereby improving the accuracy and reliability of quantification.

Future research will likely focus on refining these techniques to achieve even lower limits of detection and to develop high-throughput methods for analyzing a wider range of phthalate metabolites simultaneously. chrom-china.commdpi.com The use of multi-internal standard mixes, including MCHP-d4, is recommended to ensure linearity and accuracy across different types of phthalates. jst.go.jp

Integration of Multi-Omics Data in Mechanistic Toxicological Studies

Understanding the mechanisms by which phthalates exert toxic effects requires a holistic approach. The integration of multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—promises to provide a systemic understanding of the biological response to chemical exposure. researchgate.net This multi-omics approach can help identify toxicity pathways and adverse outcome pathways that a single omics technique might miss. researchgate.netnih.gov

In this context, deuterated standards like MCHP-d4 are particularly vital for the metabolomics component. nih.gov Metabolomics studies the complete set of small-molecule chemicals (metabolites) within a biological sample. Quantitative metabolomics, which aims to measure the precise concentration of these metabolites, relies heavily on stable isotope-labeled internal standards to ensure accuracy. By using MCHP-d4, researchers can more confidently identify and quantify changes in metabolic pathways affected by exposure to its non-deuterated counterpart. magtechjournal.com

Future directions involve conducting more studies with a multi-omics-focused design to better define which combination of omics layers provides the most insight into phthalate toxicity. researchgate.net Such studies, which integrate data on gene expression, protein levels, and metabolic changes, will be crucial for a more comprehensive risk assessment of phthalates. nih.govmagtechjournal.com

| Omics Layer | Area of Study | Role of Deuterated Standards (e.g., MCHP-d4) | Potential Insights |

|---|---|---|---|

| Genomics | Changes in DNA | Indirect; used in exposure assessment for association studies. | Identification of genetic susceptibility to phthalate toxicity. |

| Transcriptomics | Gene expression (RNA) | Indirect; ensures accurate exposure data for correlating with gene expression changes. | Understanding which genes are turned on or off by phthalate exposure. |

| Proteomics | Protein expression and function | Indirect; ensures accurate exposure data for correlating with protein changes. | Identifying proteins and pathways directly affected by phthalates. |

| Metabolomics | Metabolite profiles | Direct; crucial as an internal standard for accurate quantification of metabolites. | Mapping the metabolic disruption caused by phthalates. nih.gov |

Advanced Modeling of Phthalate Pharmacokinetics and Environmental Transport

Physiologically based pharmacokinetic (PBPK) models are powerful tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. researchgate.netnih.gov These models can predict internal concentrations of a parent compound and its metabolites in various tissues, which is essential for risk assessment. nih.govjst.go.jp Developing and validating these complex models requires high-quality data on the time-course of chemical concentrations in biological fluids like blood and urine. researchgate.net The use of MCHP-d4 as an internal standard in analytical methods provides the accurate data needed to build and calibrate these PBPK models for phthalates like dicyclohexyl phthalate (the parent compound of MCHP). researchgate.netjst.go.jp

Similarly, mathematical models are used to predict the environmental transport and fate of phthalates. acs.orgrsc.org These models simulate how phthalates move through and are degraded in different environmental compartments such as air, water, soil, and sediment. epa.govresearchgate.netmdpi.com Data from environmental monitoring studies, which often rely on deuterated internal standards like MCHP-d4 for accurate quantification, are essential for parameterizing and validating these transport models. vulcanchem.comacs.org

Future research will focus on refining these models by incorporating more detailed metabolic pathways and accounting for variability within the human population. researchgate.netnih.gov For environmental models, a key area is improving the understanding of how factors like temperature and the presence of other materials influence the migration of phthalates from products into the environment. acs.orgacs.org

In-Depth Research on Isotope Effects in Phthalate Biotransformation Pathways

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond can be slower for the deuterated compound. This effect provides a unique tool for investigating the mechanisms of enzyme-catalyzed reactions. researchgate.netcapes.gov.br

In phthalate metabolism, enzymes from the cytochrome P450 (P450) family play a crucial role in the oxidation of the parent compound. nih.govmdpi.com By comparing the metabolism rate of a phthalate with its deuterated analog, such as MCHP-d4, researchers can determine if C-H bond cleavage is a rate-limiting step in the reaction. researchgate.netcapes.gov.br The magnitude of the KIE can provide insights into the transition state of the reaction and the active site properties of the specific P450 isozyme involved. capes.gov.brmdpi.com

Future studies will likely use KIEs to elucidate the specific P450 enzymes responsible for the metabolism of various phthalates and to understand how factors like enzyme and substrate structure influence the metabolic pathway. researchgate.netmdpi.com This knowledge is critical for predicting potential drug-phthalate interactions and for understanding inter-individual differences in phthalate susceptibility.

| Parameter | Description | Relevance of MCHP-d4 |

|---|---|---|

| Kinetic Isotope Effect (KIE) | The ratio of the reaction rate of the non-deuterated compound to the deuterated compound (kH/kD). researchgate.net | A KIE greater than 1 suggests that C-H bond cleavage is part of the rate-determining step. nih.gov |

| Metabolic Switching | A change in the primary site of metabolism due to deuterium substitution. researchgate.net | Can reveal alternative metabolic pathways for the phthalate. |

| Enzyme Mechanism | The step-by-step process of how an enzyme converts a substrate to a product. mdpi.com | Helps to understand the chemical mechanism of P450-catalyzed phthalate oxidation. capes.gov.brmdpi.com |

Expanding the Role of Deuterated Phthalates in Isotopic Tracing and Environmental Fate Studies

Beyond their use as internal standards, deuterated compounds like MCHP-d4 serve as powerful tracers to follow the fate of pollutants in both biological and environmental systems. oregonstate.eduresearchgate.net In metabolic studies, administering a deuterated phthalate allows researchers to unequivocally track its transformation into various metabolites, helping to map out complex biotransformation pathways. oregonstate.edu

In environmental science, deuterated phthalates can be intentionally introduced into controlled systems (microcosms) or even field sites to study their transport and degradation. oregonstate.edursc.orgnih.gov For example, researchers have used deuterated di(2-ethylhexyl) phthalate (d-DEHP) to investigate its degradation in house dust, distinguishing between biological and non-biological breakdown processes. rsc.orgnih.gov This approach provides direct evidence of transformation processes and rates, which is often difficult to obtain just by measuring ambient concentrations due to confounding factors like dilution and sorption. acs.org The use of deuterated surrogates is also more cost-effective and logistically simpler for field tests, especially in areas with existing contamination. oregonstate.edu

The future of this research area involves applying these tracer techniques to a wider variety of environmental settings and under different conditions to build a more complete picture of the environmental lifecycle of phthalates. nih.gov Compound-specific isotope analysis (CSIA) is another emerging technique that analyzes the natural isotopic composition of contaminants to identify their sources and degradation pathways in the environment. acs.orgresearchgate.net Studies using intentionally-labeled compounds like MCHP-d4 can help calibrate and validate the interpretations derived from CSIA.

Q & A

Q. What is the role of Monocyclohexyl Phthalate-d4 (mCHP-d4) in analytical chemistry, and how is it applied in biomonitoring studies?

mCHP-d4 is a deuterated internal standard used to quantify its non-deuterated analog (mCHP) in environmental and biological samples. It corrects for matrix effects, extraction efficiency losses, and instrumental variability during liquid chromatography-mass spectrometry (LC-MS) analysis. For example, in air-assisted dispersive liquid-liquid microextraction (AA-DLLME), mCHP-d4 is spiked into samples prior to extraction to normalize recovery rates . Researchers must ensure isotopic purity (>98%) to avoid interference with target analytes.

Q. What are the recommended storage conditions and safety protocols for handling mCHP-d4 in laboratory settings?

mCHP-d4 should be stored in tightly sealed containers at 0°C–6°C to prevent degradation. Ventilated storage areas are critical to minimize inhalation risks, and personal protective equipment (PPE) such as gloves and lab coats must be worn during handling. Spills should be managed using absorbent materials (e.g., sand) and disposed of via approved waste facilities, following protocols similar to those for non-deuterated phthalates .

Advanced Research Questions

Q. How can researchers optimize extraction methods for mCHP-d4 in complex matrices (e.g., urine, wastewater) while minimizing co-eluting interferences?

Method optimization involves testing pH adjustments, solvent polarity, and salt-out effects. For urine samples, enzymatic hydrolysis (e.g., β-glucuronidase) is often required to release conjugated metabolites. Solid-phase extraction (SPE) cartridges (e.g., C18 or HLB) paired with deuterated internal standards like mCHP-d4 improve recovery. Matrix-matched calibration curves, validated using spike-and-recovery experiments (70–120% recovery range), are essential to account for ion suppression/enhancement in LC-MS .

Q. What statistical approaches are recommended for resolving discrepancies in mCHP-d4 recovery data across heterogeneous sample batches?

Left-censored data (e.g., concentrations below reporting limits) should be analyzed using regression on order statistics (ROS) or the Nondetects and Data Analysis (NADA) package in R. For batch effects, principal component analysis (PCA) can identify confounding variables (e.g., temperature, sample pH). Inconsistent recovery rates may require re-evaluating internal standard stability or matrix effects using isotope dilution quantification .

Q. How can mCHP-d4 be utilized to study phthalate degradation pathways in environmental systems?

Deuterium labeling in mCHP-d4 allows precise tracking of degradation products via high-resolution mass spectrometry (HRMS). For aerobic biodegradation studies, incubate mCHP-d4 with microbial consortia and monitor deuterated intermediates (e.g., cyclohexanol-d4) to map metabolic pathways. Stable isotope probing (SIP) coupled with 16S rRNA sequencing can identify degradative microorganisms .

Q. What experimental design considerations are critical when using mCHP-d4 as a tracer in urban runoff studies?

Researchers must account for environmental variables (e.g., rainfall intensity, particulate matter) that influence phthalate leaching. Use mCHP-d4 alongside other deuterated phthalates (e.g., DEHP-d4) to differentiate source contributions. Event mean concentrations (EMCs) should be calculated using site-specific data, and seasonal variations (rain vs. snow) must be modeled separately to avoid confounding results .

Data Contradiction and Validation

Q. How should researchers address non-significant associations between mCHP-d4 biomarkers and health outcomes in epidemiological studies?

Non-significant results after multiple testing correction (e.g., Benjamini-Hochberg) may indicate low statistical power or confounding factors (e.g., co-exposure to other phthalates). Sensitivity analyses using alternative exposure metrics (e.g., creatinine-adjusted vs. unadjusted concentrations) and stratified sampling (e.g., by age or sex) can clarify associations. Cross-validation with untargeted metabolomics is recommended to identify latent variables .

Q. What validation criteria are essential for ensuring the reliability of mCHP-d4-based analytical methods?

Method validation must include:

- Linearity : R² ≥ 0.99 over the calibration range.

- Limit of detection (LOD) : Signal-to-noise ratio ≥ 3.

- Precision : Intra-day and inter-day CV ≤ 15%.

- Accuracy : Spike recovery within 85–115%. Cross-validate with alternative internal standards (e.g., mCPP-d4) to confirm specificity .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.